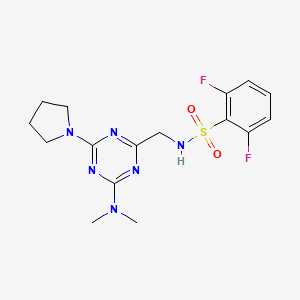

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide

Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a structurally complex sulfonamide derivative featuring a 1,3,5-triazine core substituted with dimethylamino and pyrrolidin-1-yl groups, linked via a methyl bridge to a 2,6-difluorobenzenesulfonamide moiety. The compound’s design leverages the triazine scaffold’s versatility in medicinal and agrochemical applications, while the sulfonamide group enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N6O2S/c1-23(2)15-20-13(21-16(22-15)24-8-3-4-9-24)10-19-27(25,26)14-11(17)6-5-7-12(14)18/h5-7,19H,3-4,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZADUUFQXIAUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide typically involves multi-step organic reactions. The synthesis begins with the preparation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine. This intermediate is then reacted with a suitable sulfonamide derivative under specific conditions to yield the final compound. Reaction conditions often include the use of catalysts, precise temperature control, and purification steps such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

For large-scale industrial production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automation of reaction steps, and advanced purification techniques. Scaling up from laboratory synthesis to industrial production requires thorough understanding and control of reaction kinetics, thermodynamics, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: Conversion to higher oxidation states under the influence of strong oxidizing agents.

Reduction: Reduction to simpler molecules using reducing agents.

Substitution: Both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles/electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the creation of derivatives with specific desired properties.

Biology: Investigated for its potential as a pharmaceutical intermediate. Its structure may interact with biological targets, providing insights into drug design and development.

Medicine: Potential applications in developing novel therapeutic agents. Its interactions with biomolecules could lead to new treatments for various diseases.

Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it valuable in creating compounds with specific industrial uses.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, making it a candidate for therapeutic applications. Detailed studies on its binding kinetics, affinity, and specificity are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

| Compound Name | Triazine Substituents | Sulfonamide Substituents | Key Functional Features |

|---|---|---|---|

| Target Compound | 4-(dimethylamino), 6-(pyrrolidin-1-yl) | 2,6-difluorobenzene | Methyl bridge, dual fluorination |

| Cinosulfuron (N-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide) | 4,6-dimethoxy | 2-(2-methoxyethoxy)benzene | Urea linker, methoxy groups |

| Azimsulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide) | Pyrimidine core (4,6-dimethoxy) | Tetrazole-pyrazole hybrid | Pyrimidine scaffold, tetrazole moiety |

| Rimsulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide) | Pyrimidine core (4,6-dimethoxy) | 3-(ethylsulfonyl)-pyridine | Dual sulfonamide groups, ethylsulfonyl |

Key Observations :

- The target compound’s triazine core differentiates it from pyrimidine-based sulfonylureas (e.g., azimsulfuron, rimsulfuron), which are typically herbicidal .

- The 2,6-difluorobenzenesulfonamide moiety may improve metabolic stability compared to non-fluorinated analogs, as fluorination often reduces susceptibility to oxidative degradation .

Physicochemical Properties

- Solubility: The pyrrolidin-1-yl group likely enhances water solubility compared to purely aromatic substituents (e.g., methoxy groups in cinosulfuron) .

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from triazine derivatives. The key steps include:

- Formation of Triazine Core : Utilizing cyanuric chloride and pyrrolidine derivatives.

- Substitution Reactions : Introducing the dimethylamino and difluorobenzenesulfonamide moieties through nucleophilic substitutions.

Antiviral Activity

Research indicates that compounds related to the triazine framework exhibit significant antiviral properties. For instance, studies have demonstrated that related triazine compounds show inhibitory effects against the Yellow Fever Virus (YFV). The effective concentrations (EC90) for some derivatives were reported in the range of 0.06–2.2 μg/mL with low cytotoxicity, indicating a high selectivity index .

| Compound | EC90 (μg/mL) | Cytotoxicity | Selectivity Index |

|---|---|---|---|

| Triazine Derivative A | 0.06 | Low | High |

| Triazine Derivative B | 2.2 | Low | High |

Anticancer Properties

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide has been investigated for its potential as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer cell proliferation, such as PI3K and mTOR pathways. These pathways are crucial for cell survival and growth in various cancers .

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in signaling pathways:

- Kinase Inhibition : The compound inhibits PI3K and mTOR pathways, which play vital roles in cell cycle regulation and apoptosis.

- Cellular Uptake : The presence of the dimethylamino group enhances the lipophilicity of the compound, facilitating better cellular penetration and bioavailability.

Case Studies

Several studies have focused on the biological activity of triazine derivatives similar to N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide:

- Antiviral Efficacy Against YFV : In a study conducted by researchers at the Southern Research Institute, various triazine compounds were evaluated for their antiviral activity against YFV. The results indicated that modifications in the alkyl substituents significantly impacted antiviral efficacy .

- Inhibition of Cancer Cell Lines : Another study assessed the impact of similar triazine compounds on different cancer cell lines. The compounds exhibited IC50 values ranging from 0.5 to 5 μM against various human cancer cells, demonstrating their potential as therapeutic agents .

Q & A

Q. How can structure-activity relationship (SAR) studies guide further molecular modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.